molecular formula C8H6Br2O2 B7763653 3,5-Dibromo-4-methoxybenzaldehyde CAS No. 5844-80-4

3,5-Dibromo-4-methoxybenzaldehyde

Cat. No.: B7763653
CAS No.: 5844-80-4
M. Wt: 293.94 g/mol
InChI Key: CAGHJINSPMGDKT-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Br2O2. It is a dibrominated derivative of methoxybenzaldehyde and is characterized by the presence of two bromine atoms at the 3 and 5 positions and a methoxy group at the 4 position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis as building blocks , suggesting that it may interact with a variety of biological targets.

Mode of Action

Brominated compounds like this often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . These properties could impact its bioavailability and pharmacokinetic behavior.

Action Environment

The action of 3,5-Dibromo-4-methoxybenzaldehyde can be influenced by various environmental factors. For instance, its reactivity might be affected by temperature, pH, and the presence of other chemical species. It is recommended to store this compound under inert gas (nitrogen or argon) at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dibromo-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential anticancer and antimicrobial properties.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine atoms and a methoxy group allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

3,5-dibromo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGHJINSPMGDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973986
Record name 3,5-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5844-80-4
Record name 3,5-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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